![molecular formula C13H27N3 B1461900 Methyl-[1-(1-Methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amin CAS No. 886362-99-8](/img/structure/B1461900.png)

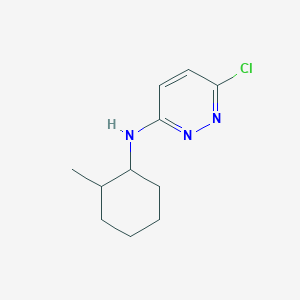

Methyl-[1-(1-Methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, 1-Methylisonipecotamide was dissolved in anhydrous THF, and the resulting mixture was added in portions to a stirred slurry of lithium aluminum hydride in anhydrous THF at 0 ℃ under nitrogen .Molecular Structure Analysis

The molecular structure of similar compounds often includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex. For example, TMMP produced larger dopamine depletions than MPTP when the two drugs were given in equivalent doses .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, 1-(1-methyl-piperidin-4-yl-methyl)-piperazine is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthese von Piperidinderivaten

Piperidin und seine Derivate sind grundlegende Bausteine in der medizinischen Chemie. Die Verbindung „Methyl-[1-(1-Methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amin“ kann zur Synthese verschiedener Piperidinderivate verwendet werden. Diese Derivate sind aufgrund ihrer strukturellen Bedeutung und Vielseitigkeit entscheidend für die Entwicklung von Medikamenten. Die Synthese beinhaltet oft intra- und intermolekulare Reaktionen, die zu substituierten Piperidinen, Spiropiperidinen, kondensierten Piperidinen und Piperidinonen führen .

Pharmakologische Anwendungen

Die pharmakologische Landschaft ist reich an Piperidinderivaten, die in über zwanzig Klassen von Pharmazeutika vorkommen. Die fragliche Verbindung könnte auf ihr Potenzial bei der Entwicklung neuer pharmakologischer Wirkstoffe untersucht werden. Ihre Struktur könnte sich für die Entwicklung von Medikamenten mit zentralnervöser Aktivität, analgetischen Eigenschaften oder antiviralen Fähigkeiten eignen .

Steigerung der biologischen Aktivität

Piperidinderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt. Die in Rede stehende Verbindung könnte modifiziert werden, um ihre biologische Aktivität zu verstärken, wodurch sie zu einem Kandidaten für Antitumor-, Antikrebs- oder antimikrobielle Anwendungen wird. Solche Verbesserungen würden durch strukturelle Modifikationen und Optimierung ihrer Piperidin-Einheit erzielt .

Industrielle Syntheseanwendungen

Bei der industriellen Synthese komplexer Moleküle könnte die Verbindung als Schlüsselzwischenprodukt dienen. Ihre Piperidin- und Pyrrolidin-Gruppen machen sie zu einem vielseitigen Vorläufer für die Synthese komplexerer Strukturen, die in verschiedenen industriellen Anwendungen verwendet werden könnten, einschließlich der Produktion von Spezialchemikalien .

Chemische Biologieforschung

In der chemischen Biologie könnte die Verbindung als Werkzeug zur Untersuchung biologischer Systeme verwendet werden. Ihre Fähigkeit, mit biologischen Molekülen zu interagieren, könnte zum Verständnis der Rolle von Piperidinderivaten in biologischen Prozessen beitragen, was möglicherweise zur Entdeckung neuer biologischer Pfade oder Ziele führt .

Medikamentenentwicklung und -design

Die Struktur der Verbindung macht sie zu einem wertvollen Gerüst in der Medikamentenentwicklung und -design. Sie könnte verwendet werden, um Bibliotheken von Verbindungen für ein Hochdurchsatz-Screening gegen eine Vielzahl von Krankheitszielen zu erstellen. Ihre modifizierbare Struktur ermöglicht die schnelle Generierung von Analoga mit unterschiedlichen pharmakologischen Profilen .

Anwendungen in der analytischen Chemie

In der analytischen Chemie könnten Derivate der Verbindung als Reagenzien oder Sonden entwickelt werden. Diese könnten in verschiedenen spektroskopischen Techniken wie NMR oder Massenspektrometrie verwendet werden, um andere Substanzen anhand ihrer Wechselwirkung mit den Piperidin-basierten Reagenzien zu analysieren oder nachzuweisen .

Materialwissenschaften

Schließlich könnte die Verbindung Anwendungen in den Materialwissenschaften finden. Ihre Derivate könnten verwendet werden, um die Eigenschaften von Materialien wie Polymeren zu modifizieren, um ihre Leistung zu verbessern oder um Materialien mit neuen Funktionalitäten zu erzeugen. Dies könnte besonders nützlich bei der Entwicklung intelligenter Materialien oder Nanotechnologieanwendungen sein .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing their function .

Mode of Action

The compound likely interacts with its targets, leading to changes in their function

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine . These factors can include temperature, pH, and the presence of other compounds.

Safety and Hazards

Zukünftige Richtungen

The future directions for research into similar compounds are vast. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemische Analyse

Biochemical Properties

Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperidine derivatives, which are known to influence neurotransmitter systems . The nature of these interactions often involves binding to specific receptor sites, leading to modulation of enzyme activity and protein function.

Cellular Effects

Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate neurotransmitter release and uptake, thereby affecting synaptic transmission . Additionally, it may impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell surface, leading to downstream signaling events that alter cellular function . It may also inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy.

Subcellular Localization

Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended site of action within the cell.

Eigenschaften

IUPAC Name |

N-methyl-1-(1-methylpiperidin-4-yl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3/c1-14-13(11-16-7-3-4-8-16)12-5-9-15(2)10-6-12/h12-14H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNNICFJNNQFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN1CCCC1)C2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661372 | |

| Record name | N-Methyl-1-(1-methylpiperidin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886362-99-8 | |

| Record name | N,1-Dimethyl-α-(1-pyrrolidinylmethyl)-4-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(1-methylpiperidin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)

![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)

![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)

![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B1461837.png)